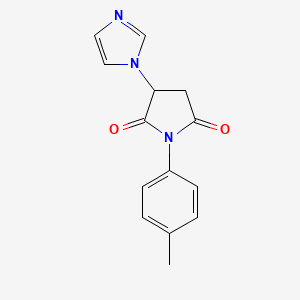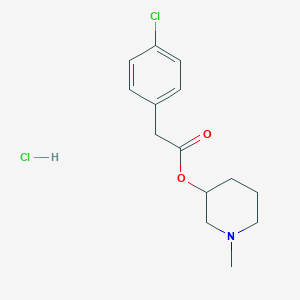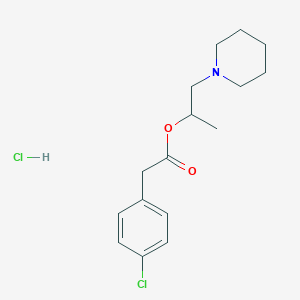![molecular formula C27H25NO2 B4023747 N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4023747.png)
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-substituted compounds often involves heterocyclization and direct acylation reactions. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthyl groups, are synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009). Another approach involves the chemoselective reactions of compounds containing multiple nucleophilic centers against dihaloalkanes and aldehydes to yield products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds often features intramolecular hydrogen bonding and specific crystal conformations. For instance, certain compounds crystallize in specific space groups with detailed unit cell parameters, exhibiting chair conformations and stabilized molecular conformations through hydrogen bonds (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N-substituted compounds can lead to the formation of chemoselective products, as seen with the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from specific precursors (Hajji et al., 2002). These reactions are influenced by the reactivity of the compounds' nucleophilic centers against various electrophiles.
Physical Properties Analysis
The physical properties, including crystallization behavior and molecular conformation, are crucial for understanding the structure and potential applications of these compounds. Detailed analysis of crystal structures reveals information about bond lengths, angles, and stabilization mechanisms through intermolecular interactions (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties of such compounds are characterized through their reactions and the resulting product formations. For example, the synthesis of oxazolidines or pyrimidinones from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showcases the compound's reactivity and potential for forming chemoselective products (Hajji et al., 2002).
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO2/c1-19-11-14-22(15-12-19)27(28-25(30)18-13-20-7-3-2-4-8-20)26-23-10-6-5-9-21(23)16-17-24(26)29/h2-12,14-17,27,29H,13,18H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPNZUGHNROUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4023666.png)
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B4023674.png)
![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4023682.png)
![methyl [4-({4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4023689.png)
![N-(4-ethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4023698.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}ethyl phenylcarbamate](/img/structure/B4023702.png)



![N-cyclohexyl-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023721.png)


![1-ethyl-4,7-bis(methylsulfonyl)octahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B4023749.png)